![molecular formula C37H30N2O3P2 B14341551 N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea CAS No. 92269-75-5](/img/structure/B14341551.png)
N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea is an organophosphorus compound characterized by the presence of two diphenylphosphoryl groups attached to a phenyl ring, which is further connected to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea typically involves the reaction of diphenylphosphoryl chloride with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or chromatography techniques to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form strong interactions with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar structural features but different reactivity and applications.
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A diphosphine ligand used in inorganic and organometallic chemistry.
Uniqueness
N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea is unique due to its dual phosphoryl groups attached to a urea moiety, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
92269-75-5 |
|---|---|
Fórmula molecular |
C37H30N2O3P2 |
Peso molecular |
612.6 g/mol |
Nombre IUPAC |
1,3-bis(2-diphenylphosphorylphenyl)urea |
InChI |
InChI=1S/C37H30N2O3P2/c40-37(38-33-25-13-15-27-35(33)43(41,29-17-5-1-6-18-29)30-19-7-2-8-20-30)39-34-26-14-16-28-36(34)44(42,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H,(H2,38,39,40) |
Clave InChI |
PYGDNZUILASRRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3NC(=O)NC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
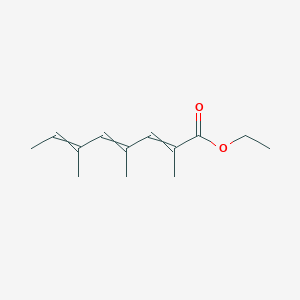
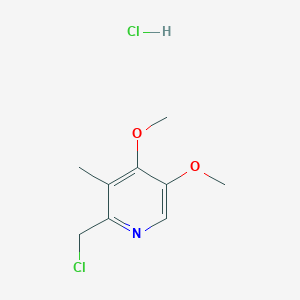

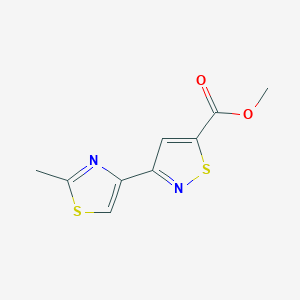
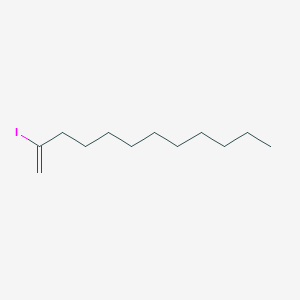

![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
methanone](/img/structure/B14341519.png)

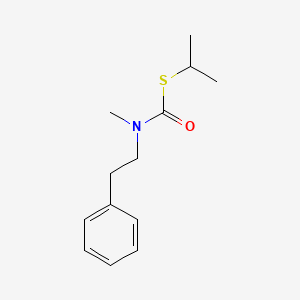
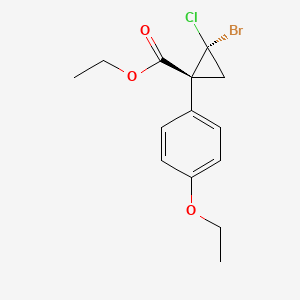
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
